molecular formula C7H10F3N3O B8019790 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine

1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine

Cat. No.: B8019790
M. Wt: 209.17 g/mol
InChI Key: CLFMOYZMNLVRPL-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is a chemical compound characterized by its unique structure, which includes an ethyl group, a trifluoroethoxy group, and a pyrazolamine core

Preparation Methods

The synthesis of 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods might include continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazolamine core can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3O/c1-2-13-3-5(11)6(12-13)14-4-7(8,9)10/h3H,2,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFMOYZMNLVRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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